molecular formula C9H11F3N2O2 B8264273 ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate

ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate

Cat. No.: B8264273
M. Wt: 236.19 g/mol
InChI Key: WKAHVNAQRFKEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. The trifluoromethyl group is known for its high electronegativity and ability to influence the biological activity of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate is unique due to the presence of both a pyrazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-3-16-8(15)5-6-4-7(9(10,11)12)13-14(6)2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAHVNAQRFKEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NN1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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